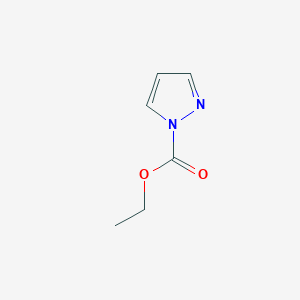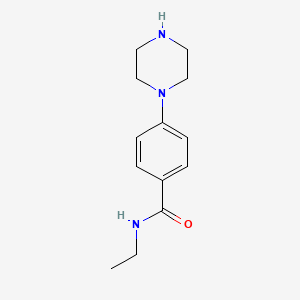
N-ethyl-4-(piperazin-1-yl)benzamide
Descripción general
Descripción
N-ethyl-4-(piperazin-1-yl)benzamide, also known as EPPB, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for developing new cancer treatments.
Mecanismo De Acción
The mechanism of action of N-ethyl-4-(piperazin-1-yl)benzamide involves the inhibition of the protein STAT3, which is known to play a crucial role in the growth and survival of cancer cells. By inhibiting STAT3, N-ethyl-4-(piperazin-1-yl)benzamide can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
N-ethyl-4-(piperazin-1-yl)benzamide has been found to have minimal toxicity in normal cells, making it a promising candidate for developing new cancer treatments. It has also been found to have anti-inflammatory effects, which could potentially be useful in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-4-(piperazin-1-yl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells without affecting normal cells. However, one limitation is that its efficacy may vary depending on the type of cancer being studied.
Direcciones Futuras
There are several potential future directions for the use of N-ethyl-4-(piperazin-1-yl)benzamide in cancer research. One direction is to study its efficacy in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its potential use in treating other diseases, such as inflammatory or autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-ethyl-4-(piperazin-1-yl)benzamide and its potential applications in cancer research.
Aplicaciones Científicas De Investigación
N-ethyl-4-(piperazin-1-yl)benzamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also shown potential in inhibiting the growth of cancer stem cells, which are responsible for the recurrence of cancer after treatment.
Propiedades
IUPAC Name |
N-ethyl-4-piperazin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-15-13(17)11-3-5-12(6-4-11)16-9-7-14-8-10-16/h3-6,14H,2,7-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBGHJAAQLONAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(piperazin-1-yl)benzamide | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3345081.png)


![(2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B3345113.png)
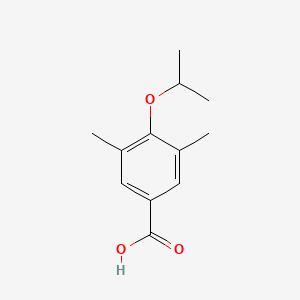


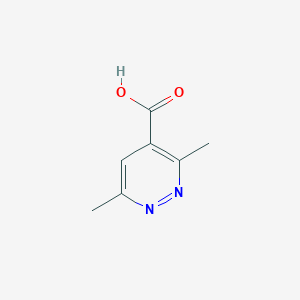

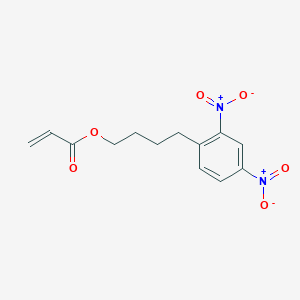
![N-Cyclopropyl-1H-pyrrolo[2,3-B]pyridin-6-amine](/img/structure/B3345161.png)
![2-(3-Methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3345176.png)
